![molecular formula C24H21N3O3 B11456942 N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B11456942.png)
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various human tumor cell lines. For instance, it has shown promising results against cancer cells with mean GI50 values indicating effective cytotoxicity at low concentrations (around 15.72 μM) .
A detailed study conducted by the National Cancer Institute (NCI) assessed its efficacy across a panel of cancer cell lines, revealing an average cell growth inhibition rate of approximately 12.53% . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide has been evaluated for antimicrobial activity . Studies have shown that derivatives of isoindole compounds can exhibit significant antimicrobial effects against various pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to enhance yield and purity while minimizing side reactions .
Table: Synthetic Routes and Yields
Synthetic Route | Yield (%) | Key Steps |
---|---|---|
Method A | 75% | Cyclization followed by acylation |
Method B | 65% | Direct condensation with phenolic compounds |
Method C | 80% | Multi-component reaction involving isocyanides |
Case Studies and Research Insights
Several studies have documented the applications of this compound in drug development:
- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent through structure-activity relationship (SAR) analysis . The findings suggest modifications to enhance potency and selectivity against specific cancer types.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets involved in cancer progression . These insights are crucial for guiding further experimental validation.
- Pharmacokinetic Profiling : Recent investigations into the pharmacokinetics of the compound revealed favorable characteristics such as good absorption and metabolic stability . This information is vital for assessing its viability as a therapeutic candidate.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide can be compared with other similar compounds, such as:
Indole-2-carboxamides: These compounds share a similar indole scaffold and exhibit comparable biological activities.
Isoindoline-1,3-dione derivatives: These compounds have a similar isoindoline core and are used in various applications, including pharmaceuticals and materials science.
N-substituted hexahydro-1H-isoindole-1,3-dione derivatives: These compounds are known for their antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Biological Activity
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Imidazo[2,1-a]isoindole
- Functional Groups :
- Methoxy group (-OCH₃) on the phenyl ring
- Carbonyl group (C=O)
- Amide group (-CONH)
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization and interference with the cell cycle.
Case Study: Colchicine Binding Site Inhibition
In a study assessing novel colchicine binding site inhibitors (CBSIs), derivatives of imidazoisoindoles showed promising results in inhibiting tubulin polymerization. These compounds demonstrated superior antiproliferative activity against various cancer cell lines, including murine L1210 and human K562 leukemia cells . The specific interaction with the colchicine binding site suggests a potential pathway for anticancer activity.
Antimicrobial Activity
Some derivatives of imidazo[2,1-a]isoindoles have shown antimicrobial properties. The presence of specific functional groups may enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Tubulin Interaction
The primary mechanism identified for the anticancer activity of this class of compounds is their ability to bind to tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the methoxyphenyl moiety plays a crucial role in enhancing binding affinity .
Enzyme Inhibition
Certain studies have indicated that these compounds may also act as enzyme inhibitors. For example, they may inhibit specific kinases involved in cancer progression or other diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of tubulin polymerization | |
Antimicrobial | Disruption of bacterial cell membranes | |
Enzyme Inhibition | Potential inhibition of kinases |
Table 2: Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-23(29)27-16-15-26-22(28)20-9-5-6-10-21(20)24(26,27)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,29) |
InChI Key |
WBHOAXZOIMZZNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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